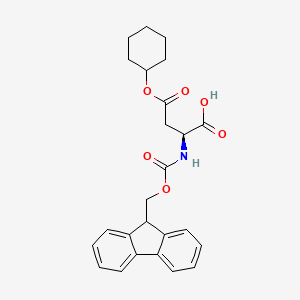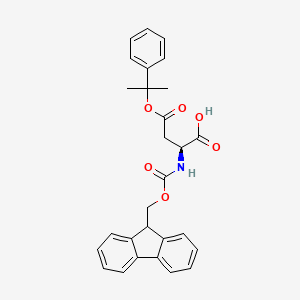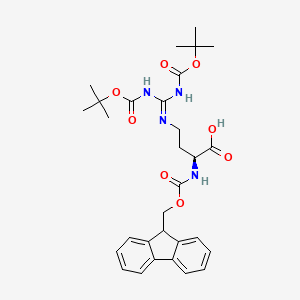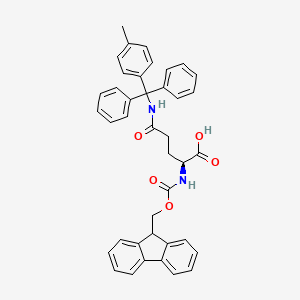
214852-39-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
214852-39-8 is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as 2,3-dimethoxy-5-methyl-1,4-benzoquinone, has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Meta-Research and Its Calibration
Meta-research focuses on investigating the efficiency, quality, and bias within the scientific ecosystem, addressing concerns about the credibility of scientific literature. Through a translational framework involving problem identification, investigation, solution development, and evaluation, meta-research aims to calibrate the scientific ecosystem towards higher standards. This approach underscores the importance of empirical evidence in refining scientific practices and methodologies, potentially applicable to the study of specific compounds like "214852-39-8" by ensuring rigorous research standards and credibility (Hardwicke et al., 2019).
Interdisciplinary Research (IDR)
Interdisciplinary research (IDR) pushes the boundaries of scientific study by integrating knowledge from different disciplines, crucial for complex subjects that may include the study of specific compounds. IDR emphasizes the importance of knowledge integration, whether within an individual or a team, to foster a comprehensive understanding of complex scientific questions. This methodological approach highlights the potential for innovative research applications of substances by combining diverse scientific perspectives and methodologies (Wagner et al., 2011).
Public Participation in Scientific Research
Public participation in scientific research (PPSR) broadens the scope of scientific inquiry by involving non-professionals in research activities. This model promotes a democratized approach to science, where the involvement of the public can enrich research processes and outcomes. PPSR could potentially be applied to the study of specific compounds by engaging citizen scientists in data collection or processing, thereby enhancing the research's reach and impact (Shirk et al., 2012).
Reproducible Research
The emphasis on reproducible research in statistics and other scientific fields highlights the necessity of accompanying publications with all relevant materials to reproduce results. This approach ensures that scientific findings, including those related to specific compounds or substances, are verifiable and buildable. Reproducible research practices are crucial for maintaining the integrity and credibility of scientific discoveries (Hofner et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 214852-39-8 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-amino-4,6-dimethylpyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and 2-amino-4,6-dimethylpyrimidine in the presence of a base catalyst such as potassium carbonate or sodium hydroxide to form an imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine intermediate.", "Step 3: Protection of the amine intermediate using a suitable protecting group such as tert-butyloxycarbonyl (BOC) or benzyl to prevent unwanted reactions.", "Step 4: Dehydration of the protected amine intermediate using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form an intermediate imine.", "Step 5: Reduction of the intermediate imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product, compound 214852-39-8." ] } | |
CAS RN |
214852-39-8 |
Molecular Formula |
C28H27NO6 |
Molecular Weight |
473.53 |
InChI |
1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
InChI Key |
IGRGLXHQUZGSMV-IXXGTQFESA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
synonyms |
214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















